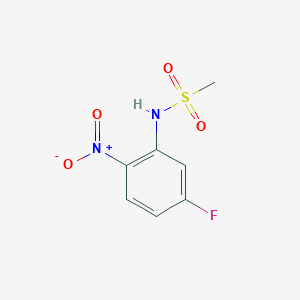

N-(5-fluoro-2-nitrophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-fluoro-2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBXCAWTYKANIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS 475278-66-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a fluorinated nitroaromatic compound incorporating a sulfonamide functional group. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1][2][3][4] The nitro group, an electron-withdrawing moiety, can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up a wide array of synthetic possibilities.[5] Furthermore, the sulfonamide group is a well-established pharmacophore found in a variety of clinically approved drugs, including antibacterial agents and diuretics.[6][7]

This technical guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route, its expected spectral characteristics, and potential applications based on its structural features.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 475278-66-1 | Internal Data |

| Molecular Formula | C₇H₇FN₂O₄S | [3] |

| Molecular Weight | 234.20 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Melting Point | Not reported; likely a solid with a defined melting point | Inferred |

| Boiling Point | Not reported; likely to decompose at high temperatures | Inferred |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in water. | Inferred |

Synthesis of this compound

A robust and widely applicable method for the synthesis of N-aryl sulfonamides is the reaction of a primary or secondary aniline with a sulfonyl chloride in the presence of a base.[8][9] In the case of this compound, the logical precursors are 5-fluoro-2-nitroaniline and methanesulfonyl chloride.

The reaction proceeds via a nucleophilic attack of the amino group of 5-fluoro-2-nitroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to quench the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Fluoro-2-nitroaniline

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as methanesulfonyl chloride is highly reactive towards water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired product.

-

Base: Pyridine acts as a base to neutralize the HCl generated, preventing the protonation of the starting aniline which would render it non-nucleophilic.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the aniline and the highly reactive sulfonyl chloride, minimizing side reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectral Analysis (Predicted)

Detailed spectral data for this compound is not currently published. However, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the methanesulfonyl group. The aromatic region will display a complex splitting pattern due to the fluorine substitution.

-

Aromatic Protons (3H): Expected in the range of 7.0-8.5 ppm. The electron-withdrawing nitro group will deshield the ortho and para protons, shifting them downfield. The fluorine atom will cause characteristic splitting of the adjacent proton signals.

-

Methyl Protons (3H): A singlet is expected around 3.0-3.5 ppm for the CH₃ group of the methanesulfonamide.[10]

-

NH Proton (1H): A broad singlet, the chemical shift of which will be concentration-dependent, is expected in the region of 9.0-11.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (6C): Signals are expected between 110-150 ppm. The carbon bearing the nitro group will be significantly deshielded. The carbon-fluorine coupling will be observable for the carbon directly attached to the fluorine and its neighbors.[11][12][13][14]

-

Methyl Carbon (1C): The methyl carbon of the methanesulfonamide group is expected to appear around 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[9][15][16][17]

-

N-H Stretch: A peak around 3200-3400 cm⁻¹.

-

Asymmetric and Symmetric SO₂ Stretch: Two strong bands are expected in the regions of 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹, respectively, characteristic of the sulfonamide group.

-

Asymmetric and Symmetric NO₂ Stretch: Strong absorptions are anticipated around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1000-1300 cm⁻¹.

Reactivity and Stability

This compound is expected to be a stable compound under normal laboratory conditions. Its reactivity is primarily dictated by the nitro and sulfonamide functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides a key synthetic route to 2-amino-5-fluorophenyl methanesulfonamide derivatives, which can be further functionalized.[5]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and sulfonyl groups activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom under specific conditions.

-

Sulfonamide N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other modifications.

Potential Applications

The structural motifs within this compound suggest its utility as an intermediate in the synthesis of biologically active molecules.

-

Pharmaceutical Research: As a scaffold, it can be elaborated to generate libraries of compounds for screening against various therapeutic targets. The sulfonamide moiety is a known pharmacophore in carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The fluorinated nitrophenyl group is a common feature in compounds with antimicrobial and anticancer activities.[1][2][3][4][18][19][20]

-

Agrochemical Development: Fluorinated sulfonamides are also explored in the development of herbicides and pesticides.[19]

-

Materials Science: Nitroaromatic compounds can be used as precursors for polymers and dyes.

Safety and Handling

Specific safety data for this compound is not available. However, based on the reactivity of related compounds, appropriate safety precautions should be taken.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicity of this compound is unknown. Avoid inhalation, ingestion, and skin contact.

-

Reactivity Hazards: Methanesulfonyl chloride used in its synthesis is corrosive and lachrymatory. Reactions should be carried out with care.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic chemistry. While detailed experimental characterization is lacking in the public domain, its properties and reactivity can be reasonably predicted. The presence of fluorine, a nitro group, and a sulfonamide moiety makes it a valuable starting material for the development of novel pharmaceuticals, agrochemicals, and materials. Further research into the synthesis and properties of this compound is warranted to fully explore its potential.

References

- Luo, Y., Bertarelli, D. C. G., Hayallah, A. M., Meyer, H., Klotz, K.-N., & Müller, C. E. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 49(14), 4384–4391.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy.

- Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.

- National Center for Biotechnology Information. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PubMed Central.

- Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Amiery, A. A. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481.

- National Institutes of Health. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.

- ChemRxiv. (2022).

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- ChemRxiv. (2022).

- National Center for Biotechnology Information. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central.

- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ACS Publications. (n.d.).

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.

- PubMed. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- PubMed. (2019). Sulfonamide Hypersensitivity: Fact and Fiction.

- PubMed. (n.d.). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites.

- MDPI. (n.d.). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- PubMed. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]

- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. nbinno.com [nbinno.com]

- 19. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(5-fluoro-2-nitrophenyl)methanesulfonamide: Structure, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a halogenated nitroaromatic compound featuring a sulfonamide functional group. This particular arrangement of functional groups—a synthetically versatile nitro group, a metabolically influential fluorine atom, and a pharmacologically significant sulfonamide moiety—positions this molecule as a valuable building block in medicinal chemistry and organic synthesis. While not as extensively documented as some commercial reagents, its structural motifs are present in a wide array of bioactive compounds. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic pathway based on modern catalytic methods, and an expert perspective on its potential applications in the development of novel therapeutics.

Chemical Structure and Nomenclature

The foundational step in understanding the utility of any chemical entity is to establish its precise structure and systematic name.

IUPAC Name

The formal IUPAC name for this compound is This compound [1].

Chemical Structure

The molecule consists of a central benzene ring substituted with a fluorine atom at position 5 and a nitro group at position 2. A methanesulfonamide group (-NHSO₂CH₃) is attached to the benzene ring at position 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 475278-66-1 | [1] |

| Molecular Formula | C₇H₇FN₂O₄S | [1] |

| Molecular Weight | 234.20 g/mol | [1] |

Synthesis of this compound

Here, we propose a one-pot, iron-catalyzed reductive coupling reaction, a method noted for its mild conditions and tolerance of various functional groups, making it ideal for a substrate with both nitro and fluoro substituents[2][3].

Proposed Synthetic Workflow

The synthesis can be envisioned as a direct coupling of 4-fluoro-1-nitrobenzene with sodium methanesulfinate, where the nitro group is reductively converted in situ to form the N-S bond.

Sources

- 1. 475278-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 3. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of N-(5-fluoro-2-nitrophenyl)methanesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound N-(5-fluoro-2-nitrophenyl)methanesulfonamide. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering predicted spectroscopic data based on established principles and data from analogous compounds, detailed experimental protocols for data acquisition, and a logical framework for spectral interpretation.

Molecular Structure and Key Features

This compound possesses a well-defined molecular architecture that dictates its spectroscopic behavior. The molecule consists of a central phenyl ring substituted with a fluorine atom, a nitro group, and a methanesulfonamide moiety. The interplay of these functional groups, including the electron-withdrawing nature of the nitro and sulfonyl groups and the halogen substituent, creates a unique electronic environment that is reflected in its NMR, IR, and mass spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the sulfonamide N-H proton, and the methyl protons of the methanesulfonyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ) in DMSO-d₆ [ppm] | Predicted Multiplicity | Integration | Coupling Constants (J) [Hz] |

| NH | ~10.0 - 10.5 | Singlet (broad) | 1H | |

| Aromatic H | ~8.0 - 8.2 | Doublet of doublets | 1H | J(H,H) ≈ 9, J(H,F) ≈ 4 |

| Aromatic H | ~7.8 - 8.0 | Doublet of doublets | 1H | J(H,H) ≈ 9, J(H,H) ≈ 3 |

| Aromatic H | ~7.5 - 7.7 | Multiplet | 1H | |

| CH₃ | ~3.1 - 3.3 | Singlet | 3H |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons: The aromatic protons are expected to be in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro and methanesulfonyl groups. The specific coupling patterns will arise from ortho, meta, and para relationships between the protons and the fluorine atom.

-

NH Proton: The sulfonamide proton is acidic and its chemical shift is highly dependent on the solvent and concentration. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet in the range of 10-10.5 ppm.[1]

-

Methyl Protons: The methyl protons of the methanesulfonyl group are adjacent to the electron-withdrawing sulfonyl group, leading to a predicted chemical shift around 3.1-3.3 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling will be observed, which can aid in the assignment of the aromatic carbon signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ) in DMSO-d₆ [ppm] | Predicted Multiplicity (due to C-F coupling) |

| C-F | ~158 - 162 | Doublet |

| C-NO₂ | ~145 - 149 | Doublet |

| C-NH | ~138 - 142 | Singlet |

| Aromatic C-H | ~120 - 130 | Doublet |

| Aromatic C-H | ~115 - 120 | Doublet |

| Aromatic C-H | ~110 - 115 | Doublet |

| CH₃ | ~40 - 45 | Singlet |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.

Rationale for Predicted Chemical Shifts:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons attached to the nitro and sulfonamide groups will also be significantly deshielded. The complexity of proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be significant due to long-range fluorine-carbon couplings.

-

Methyl Carbon: The methyl carbon is directly attached to the sulfur atom of the sulfonyl group, resulting in a predicted chemical shift in the range of 40-45 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the N-H proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, and N=O stretching vibrations, as well as aromatic C-H and C=C vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric SO₂ Stretch | 1360 - 1330 | Strong |

| Symmetric SO₂ Stretch | 1170 - 1150 | Strong |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.

Basis for Predicted Absorptions:

-

Sulfonamide Group: The N-H stretching vibration is expected around 3250 cm⁻¹. The strong asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of sulfonamides and are predicted to appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Nitro Group: Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric N=O stretching vibrations, predicted to be around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[2][3]

-

Aromatic Ring and C-F Bond: The spectrum will also feature bands for the aromatic C-H and C=C stretching vibrations, and a strong absorption for the C-F stretching vibration.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

For this compound (Molecular Weight: 234.20 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Identity |

| 235 | [M+H]⁺ (Protonated molecule) |

| 234 | M⁺ (Molecular ion) |

| 155 | [M - SO₂CH₃]⁺ or related fragments |

| 139 | [M - SO₂CH₃ - O]⁺ or related fragments |

| 95 | [C₆H₄F]⁺ or related fragments |

| 79 | [SO₂CH₃]⁺ |

Disclaimer: These are predicted values and fragmentation patterns can be complex and dependent on the ionization method and energy.

Rationale for Fragmentation:

The fragmentation of sulfonamides in mass spectrometry is well-documented.[4][5][6] Common fragmentation pathways involve the cleavage of the S-N bond and the S-C bond.

-

Loss of the Methanesulfonyl Radical: A common fragmentation pathway is the loss of the methanesulfonyl radical (•SO₂CH₃), leading to a fragment ion.

-

Loss of Sulfur Dioxide: Elimination of SO₂ is another characteristic fragmentation pathway for sulfonamides.[5]

-

Cleavage of the Aromatic Ring: Further fragmentation can lead to ions corresponding to the substituted aromatic ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Ionization:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which will aid in structural confirmation.

-

Integrated Analytical Workflow

The comprehensive characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow provides a logical sequence for analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

- Kearns, G. L., Abdel-Rahman, S. M., Alander, S. W., Blowey, D. L., Leeder, J. S., & Kauffman, R. E. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(12), 1841–1849.

- Perret, D., & Klagkou, K. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

MDPI. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

-

ResearchGate. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

RSC Publishing. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of N-(5-fluoro-2-nitrophenyl)methanesulfonamide: A Technical Guide to Solubility and Stability in Organic Solvents

For Immediate Release

[City, State] – In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. This technical guide offers an in-depth exploration of the solubility and stability of N-(5-fluoro-2-nitrophenyl)methanesulfonamide, a key building block in medicinal chemistry.[1] While specific public data on this compound is nascent, this paper serves as a comprehensive manual for researchers, scientists, and drug development professionals, providing the foundational principles and detailed experimental methodologies required to elucidate these critical parameters. By equipping scientists with the necessary tools and theoretical framework, this guide aims to accelerate research and development efforts involving this and similar chemical entities.

Introduction: The Significance of Solubility and Stability

The journey of a drug candidate is profoundly influenced by its solubility and stability. Solubility in various organic solvents is a critical determinant for successful synthesis, purification, formulation, and in vitro screening. Poor solubility can lead to challenges in achieving desired concentrations for biological assays and can complicate reaction scale-up and purification processes.

Equally crucial is the chemical stability of a compound. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf life. A comprehensive stability profile is therefore essential for ensuring the safety, efficacy, and quality of any potential therapeutic agent. This guide will provide the scientific underpinnings and practical protocols to systematically evaluate the solubility and stability of this compound.

Understanding the Molecule: this compound

This compound (CAS No. 475278-66-1) is a substituted aromatic compound with the molecular formula C7H7FN2O4S.[1] Its structure, featuring a fluorinated nitrophenyl ring and a methanesulfonamide group, suggests a molecule with a moderate to low polarity. The presence of the nitro group, a strong electron-withdrawing group, and the acidic proton on the sulfonamide nitrogen will significantly influence its intermolecular interactions and, consequently, its solubility and stability.

Solubility in Organic Solvents: A Predictive and Experimental Approach

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" provides a foundational guide for solvent selection. The polarity of this compound, influenced by its functional groups, will dictate its affinity for different solvents. A range of solvents, from non-polar to polar aprotic and protic, should be screened to establish a comprehensive solubility profile.

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Non-Polar | Toluene, Hexanes | To assess solubility in hydrocarbon-like environments, relevant for certain reaction conditions. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | To evaluate solubility in solvents capable of dipole-dipole interactions, commonly used in synthesis and assays. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To determine solubility in solvents that can act as hydrogen bond donors and acceptors. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Often used in organic synthesis and extraction processes. |

Experimental Determination of Solubility

The isothermal equilibrium method is a robust technique for accurately measuring solubility.[2] This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

-

Preparation: Add an excess amount of this compound to several sealed vials.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved.

-

Sampling: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Assessment: Unveiling Degradation Pathways

Investigating the stability of this compound involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish its degradation profile.[4] Forced degradation studies are a critical component of this assessment.

Factors Influencing Stability

Several factors can impact the stability of a molecule like this compound, including:

-

pH: The acidic proton on the sulfonamide and the potential for hydrolysis of the sulfonamide bond can be pH-dependent.

-

Oxidation: The presence of the nitro group and the aromatic ring may make the molecule susceptible to oxidative degradation.

-

Photostability: Aromatic nitro compounds can be sensitive to light.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and to develop stability-indicating analytical methods.[4]

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Subject the solutions to the following conditions in parallel with a control sample stored under normal conditions:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).

-

Photolytic Degradation: Expose a solution to UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.[4][5]

Analytical Methodologies

The successful determination of solubility and stability relies on robust analytical methods.

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for quantifying the concentration of the parent compound and separating it from impurities or degradants. A typical method would utilize a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) and UV detection.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight information.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the parent compound and to characterize isolated degradation products.[6]

Conclusion and Future Directions

While this guide provides a comprehensive framework for elucidating the solubility and stability of this compound, the generation of precise, quantitative data through the described experimental protocols is the critical next step. The resulting data will be invaluable for optimizing synthetic routes, designing robust formulations, and ensuring the quality and safety of this important chemical intermediate in the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, serving as a valuable resource for the scientific community.

References

-

MDPI. Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. [Link]

-

Centers for Disease Control and Prevention. NMAM METHOD 2005. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

PubMed. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. [Link]

-

PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

Sources

- 1. 475278-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

N-(5-fluoro-2-nitrophenyl)methanesulfonamide: A Technical Guide for Fragment-Based Drug Discovery

Introduction: The Power of Small Beginnings in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel therapeutics, contributing to a growing number of approved drugs.[1] Unlike traditional high-throughput screening (HTS) which surveys vast libraries of large, complex molecules, FBDD operates on the principle that small, low-molecular-weight compounds—fragments—can serve as highly efficient starting points for building potent and selective drug candidates.[1][2] These fragments, typically with a molecular weight under 300 Da, form weaker, yet higher-quality interactions with their biological targets.[2] This initial foothold provides a more rational and efficient path for optimization, often leading to compounds with superior drug-like properties.[3][4]

This guide focuses on the potential of a specific fragment, N-(5-fluoro-2-nitrophenyl)methanesulfonamide , as a starting point for a drug discovery campaign. We will explore its intrinsic chemical characteristics, propose a strategic workflow for its application in FBDD, and detail the experimental and computational methodologies required to evolve this simple scaffold into a potent lead compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of FBDD.

Fragment Profile: this compound

The selection of fragments is a critical determinant of success in any FBDD campaign. A well-designed fragment library maximizes chemical space coverage with a minimal number of compounds.[1] this compound presents several features that make it an intriguing candidate for inclusion in such a library.

Chemical Structure and Properties:

-

Molecular Formula: C₇H₇FN₂O₄S[5]

-

Molecular Weight: 234.2 g/mol

-

Key Features:

-

Aromatic Ring: Provides a scaffold for interaction with hydrophobic pockets in a protein target.

-

Sulfonamide Group: A common motif in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor.

-

Nitro Group: A strong electron-withdrawing group that can participate in polar interactions.

-

Fluorine Atom: The strategic placement of a fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and can serve as a sensitive probe in ¹⁹F-NMR screening.[6][7] Fluorine substitution is a common strategy to enhance the chemical properties of drug candidates.[8]

-

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Significance in FBDD |

| Molecular Weight ( g/mol ) | 234.2 | Falls within the typical range for fragments (<300 Da), ensuring it can explore diverse binding pockets.[2] |

| cLogP | ~1.5 - 2.5 | Indicates a balance between solubility and lipophilicity, which is crucial for good oral bioavailability and to avoid non-specific binding. |

| Hydrogen Bond Donors | 1 | The sulfonamide N-H group can form key hydrogen bonds with the target protein. |

| Hydrogen Bond Acceptors | 4 | The oxygen atoms of the sulfonamide and nitro groups can accept hydrogen bonds, providing multiple points for interaction. |

| Rotatable Bonds | 2 | Low conformational flexibility increases the likelihood of a productive binding pose. |

| Polar Surface Area (PSA) | ~90 Ų | Contributes to aqueous solubility and the ability to form polar interactions with the target. |

Synthesis Outline:

While the direct synthesis of this compound is not extensively detailed in the public literature, a plausible synthetic route can be derived from analogous preparations. A common approach involves the reaction of a substituted aniline with a sulfonyl chloride. In this case, 5-fluoro-2-nitroaniline would be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran.

The starting material, 5-fluoro-2-nitroaniline, can be synthesized from 2,4-difluoronitrobenzene by reaction with ammonia.[9] This precursor itself is derived from the nitration of 1,3-difluorobenzene. The subsequent diazotization of 5-fluoro-2-nitroaniline followed by hydrolysis can yield 5-fluoro-2-nitrophenol, another useful intermediate for creating analogs.[9]

The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from a weakly binding fragment to a potent lead compound is a structured process involving iterative cycles of screening, validation, and optimization.[4]

Diagram 1: The Fragment-Based Drug Discovery (FBDD) Workflow

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Part 1: Hit Identification - Finding the Initial Foothold

The initial step is to screen a library of fragments to identify those that bind to the target protein. Given the weak affinities of fragments, highly sensitive biophysical techniques are required.[10][11]

Experimental Protocol: Primary Screening using Surface Plasmon Resonance (SPR)

-

Protein Immobilization: The target protein is immobilized on a sensor chip surface. A control surface with an unrelated protein should also be prepared to identify non-specific binders.

-

Fragment Library Preparation: Fragments, including this compound, are prepared in a suitable buffer at a high concentration (typically 100 µM to 1 mM).

-

Screening: The fragment solutions are injected over the sensor and control surfaces. Binding is detected as a change in the refractive index at the surface.

-

Hit Identification: Fragments that show a significant response on the target surface compared to the control surface are considered primary hits.

Causality Behind Experimental Choices:

-

SPR as a Primary Screen: SPR is a label-free technique that provides real-time binding data, making it efficient for screening fragment libraries.[3] It is highly sensitive to the weak interactions characteristic of fragments.

-

High Fragment Concentration: Due to their low affinity, fragments need to be screened at high concentrations to achieve sufficient target occupancy for detection.

Alternative Primary Screening Technique: ¹⁹F-NMR

The presence of a fluorine atom in this compound makes it an ideal candidate for ¹⁹F-NMR-based screening.[6][12]

-

Sample Preparation: A solution of the target protein is prepared, and a cocktail of fluorine-containing fragments is added.

-

NMR Data Acquisition: A one-dimensional ¹⁹F-NMR spectrum is acquired.

-

Hit Detection: Binding of a fragment to the protein results in a change in its ¹⁹F chemical shift or line broadening.

-

Deconvolution: If a hit is detected in a cocktail, the individual fragments are then screened to identify the binder.

Causality Behind Experimental Choices:

-

¹⁹F-NMR Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR nucleus.[6] The absence of endogenous fluorine in biological systems provides a clean background for detecting ligand binding.[12]

Part 2: Hit Validation and Structural Characterization

Primary hits must be validated using orthogonal methods to eliminate false positives.[10] Once validated, determining the binding mode is crucial for the subsequent optimization phase.

Experimental Protocol: Hit Validation using Thermal Shift Assay (TSA)

-

Assay Setup: A solution of the target protein and a fluorescent dye (e.g., SYPRO Orange) is prepared. The validated hit fragment is added to this mixture.

-

Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored.

-

Data Analysis: The melting temperature (Tm) of the protein is determined. A shift in the Tm in the presence of the fragment indicates a stabilizing or destabilizing interaction, thus confirming binding.

Causality Behind Experimental Choices:

-

Orthogonal Confirmation: TSA relies on a different physical principle (thermal stability) than SPR (refractive index change), providing confidence that the observed binding is genuine.[13]

Structural Elucidation via X-ray Crystallography

To guide the optimization process, a high-resolution crystal structure of the protein-fragment complex is invaluable.[3][14]

-

Crystallization: Crystals of the target protein are grown.

-

Soaking or Co-crystallization: The crystals are soaked in a solution containing a high concentration of the fragment, or the protein and fragment are co-crystallized.

-

Data Collection and Structure Solution: The crystal is exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional structure of the protein-fragment complex.

Causality Behind Experimental Choices:

-

Structure-Based Design: The crystal structure reveals the precise binding mode of the fragment, including key interactions with the protein.[15] This information is the foundation for rational, structure-guided optimization.

Part 3: Hit-to-Lead Optimization - Growing the Fragment

With a validated hit and structural information in hand, the next phase involves chemically modifying the fragment to improve its affinity and selectivity.[15][16]

Strategies for Optimization:

-

Fragment Growing: This involves adding chemical functionality to the fragment scaffold to make additional favorable interactions with the protein.[4] For this compound, this could involve modifying the aromatic ring or the sulfonamide group.

-

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule.[4]

-

Fragment Merging: Two overlapping fragments can be merged into a single molecule that incorporates the key binding features of both.[4]

Diagram 2: Potential Optimization Vectors for this compound

Caption: Potential chemical modification points on the this compound scaffold.

Hypothetical Optimization of this compound:

Let's assume X-ray crystallography reveals that the sulfonamide group of our fragment forms a key hydrogen bond with a backbone amide of the target protein, and the fluoro-nitrophenyl ring sits in a hydrophobic pocket with a nearby solvent-exposed channel.

-

Vector 1 (Nitro Group Modification): The nitro group is a potential metabolic liability. It could be replaced with other polar groups like a cyano, an amide, or a small heterocycle to probe for additional interactions and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Vector 2 (Aromatic Ring Substitution): If the crystal structure shows unoccupied space near the aromatic ring, substituents could be added to increase van der Waals contacts or form new hydrogen bonds. For example, replacing the fluorine with a hydroxyl group could introduce a new hydrogen bond donor/acceptor.

-

Vector 3 (Sulfonamide Elaboration): The methyl group on the sulfonamide could be extended to reach into the solvent-exposed channel, potentially picking up additional interactions or providing a handle for improving solubility.

Experimental Protocol: Iterative Synthesis and Structure-Activity Relationship (SAR) Analysis

-

Analog Synthesis: A focused library of analogs is synthesized based on the structural hypotheses. For example, a series of compounds with different substituents at the 4-position of the phenyl ring would be created.

-

Affinity Measurement: The binding affinity (e.g., KD) of each new analog is measured using a quantitative biophysical technique like SPR or Isothermal Titration Calorimetry (ITC).

-

SAR Analysis: The relationship between the chemical modifications and the change in binding affinity is analyzed to build a predictive model for further design.

-

Iterative Cycles: This process of design, synthesis, and testing is repeated to incrementally improve the potency and drug-like properties of the compounds, ultimately leading to a lead candidate.[15]

Conclusion

This compound, with its favorable fragment-like properties and synthetically tractable scaffold, serves as an excellent model to illustrate the principles of fragment-based drug discovery. The strategic application of sensitive biophysical screening techniques, coupled with high-resolution structural biology and iterative medicinal chemistry, provides a robust framework for transforming such a simple starting point into a novel therapeutic candidate. The success of FBDD lies in its methodical, structure-guided approach, which maximizes the efficiency of chemical exploration and increases the probability of discovering high-quality drugs for challenging biological targets.

References

-

Sygnature Discovery. Fragment Screening | Drug Discovery. [Link]

-

Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13021-13026. [Link]

-

Reich, S., & Glick, M. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490. [Link]

-

Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]

-

Murray, C. D., & Rees, D. C. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 1-10. [Link]

-

Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17793-17812. [Link]

-

Thompson, A. M., et al. (2019). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry, 10(10), 1634-1641. [Link]

-

Collins, P. M., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Communications Chemistry, 3(1), 1-10. [Link]

-

Collins, P. M., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Nature Communications, 11(1), 4433. [Link]

-

Lin, M., & Chen, H. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 28(19), 6898. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrophenol. [Link]

-

Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. [Link]

-

Royal Society of Chemistry. (n.d.). Themed collection: Fragment-based drug discovery. [Link]

-

Bartolucci, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1382. [Link]

-

Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Current Topics in Medicinal Chemistry, 16(17), 1877-1888. [Link]

- Google Patents. (n.d.).

-

de Vlieger, D., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal, 289(19), 5836-5855. [Link]

-

Lee, J., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 24(18), 3349. [Link]

-

Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 475278-66-1|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]

- 10. pnas.org [pnas.org]

- 11. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Unseen: A Technical Safety Guide to N-(5-fluoro-2-nitrophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS No. 475278-66-1) is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from structurally similar compounds, established principles of chemical safety, and available scientific literature. It is intended to provide a robust framework for risk assessment and safe handling but should not be considered a substitute for a manufacturer-provided SDS. All laboratory operations should be conducted with a thorough, case-by-case risk assessment.

Introduction: Understanding the Molecule

This compound is a halogenated and nitrated aromatic sulfonamide. Its structure suggests its potential as an intermediate in medicinal chemistry and drug discovery, likely in the synthesis of more complex molecules. The presence of a nitro group on the phenyl ring, ortho to a sulfonamide, and a fluorine atom, indicates a molecule with specific electronic properties that can influence its reactivity and biological activity. A comprehensive understanding of its chemical and physical properties is the foundation of its safe handling.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 475278-66-1 | [1] |

| Molecular Formula | C₇H₇FN₂O₄S | [2] |

| Molecular Weight | 234.20 g/mol | [2] |

| Predicted Boiling Point | 359.7±52.0 °C | [2] |

| Predicted Density | 1.604±0.06 g/cm³ | [2] |

Hazard Assessment: A Predictive Analysis

Due to the absence of a specific MSDS, a hazard assessment must be inferred from the known toxicological and hazardous properties of its constituent functional groups and structurally analogous compounds.

Anticipated Hazards

Based on the safety data for compounds like 5-Fluoro-2-nitrophenol and 2-Fluoro-5-nitroaniline, the following hazards are anticipated[3][4][5]:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

The GHS pictograms for a structurally similar compound, 5-Fluoro-2-nitrophenol, include the "harmful" and "irritant" symbols (exclamation mark)[5]. It is prudent to assume at least these hazards for this compound.

Caption: Anticipated GHS Pictogram.

Safe Handling and Personal Protective Equipment (PPE)

A proactive and cautious approach to handling is paramount. The following protocols are based on a synthesis of best practices for handling hazardous chemicals.

Engineering Controls

-

Ventilation: All handling of this compound, especially when in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.

Caption: Recommended PPE Workflow.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities[6].

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound[7].

-

Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are essential to cover all exposed skin[8].

-

Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with the appropriate cartridges should be used.

General Hygiene and Handling Practices

-

Avoid all personal contact, including inhalation.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[3][9].

Emergency Procedures: A Plan for the Unexpected

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[10].

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[10].

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[9].

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool containers[3].

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride[3].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3].

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 3.2.

-

Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. Do not allow the material to enter drains or waterways[9].

Synthesis and Reactivity: Insights for the Synthetic Chemist

While detailed reactivity studies for this compound are not widely published, its synthesis and potential reactivity can be inferred from its structure and related literature.

Potential Synthetic Route

A plausible synthesis would involve the reaction of 5-fluoro-2-nitroaniline with methanesulfonyl chloride in the presence of a base.

Caption: Plausible Synthetic Pathway.

This type of reaction is a standard method for the formation of sulfonamides from anilines[11]. The reaction conditions would need to be optimized to ensure good yield and purity.

Predicted Reactivity

-

Nitro Group Reduction: The nitro group is a versatile functional group that can be reduced to an amine, which can then be further functionalized. This is a common strategy in medicinal chemistry to introduce new pharmacophores.

-

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution, where the fluorine atom could be displaced by a suitable nucleophile.

-

Sulfonamide Chemistry: The sulfonamide moiety itself can participate in various reactions, although it is generally quite stable.

Conclusion: A Commitment to Safety

This compound presents a profile of a potentially hazardous chemical, characteristic of many fluorinated and nitrated aromatic compounds used in research and development. While a comprehensive, manufacturer-provided safety data sheet is not currently available, a robust safety protocol can be established through a careful analysis of its structure and comparison with related compounds. Adherence to the principles of good laboratory practice, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for the safe handling and utilization of this compound. Always prioritize a thorough risk assessment before commencing any new experimental work.

References

-

U.S. Department of Labor, Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

-

The National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

PubChem. 5-Fluoro-2-nitrophenol. [Link]

-

Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

-

AA Blocks. Safety Data Sheet for N-(2,6-Dimethyl-4-nitrophenyl)methanesulfonamide. [Link]

-

Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011–1016. [Link]

Sources

- 1. 475278-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 475278-66-1 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hsa.ie [hsa.ie]

- 7. aablocks.com [aablocks.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

"literature review of N-(5-fluoro-2-nitrophenyl)methanesulfonamide and analogs"

An In-Depth Technical Guide to the Synthesis, Evaluation, and Therapeutic Potential of N-(5-fluoro-2-nitrophenyl)methanesulfonamide and its Analogs

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1] The strategic incorporation of a nitro group and fluorine atom onto the phenyl ring of a sulfonamide scaffold presents a compelling opportunity for the development of novel drug candidates. The nitro group can act as both a key pharmacophore and a potential toxicophore, often associated with antimicrobial and antiparasitic activities through redox cycling.[2] Simultaneously, fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive technical overview of this compound, a scaffold that combines these key features. We will explore rational synthetic strategies, propose a framework for biological evaluation, and discuss the potential for developing analogs with significant therapeutic promise. This document is intended for researchers and scientists in drug discovery and development, offering field-proven insights and detailed methodologies.

Introduction: The Rationale for the this compound Scaffold

The this compound core is a synthetically accessible scaffold that presents multiple avenues for therapeutic targeting. Its structure is characterized by three key components:

-

The Methanesulfonamide Moiety: A well-established pharmacophore known for its ability to act as a transition-state mimetic and engage in hydrogen bonding with biological targets. Sulfonamides are found in drugs with antibacterial, anticancer, and anti-inflammatory properties.[1]

-

The 2-Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly modulate the electronics of the aromatic ring and the acidity of the sulfonamide N-H proton. It is a critical feature in several antimicrobial and antiparasitic drugs, where it can be bioreduced to generate cytotoxic radical species.[2][5]

-

The 5-Fluoro Substituent: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. It also increases lipophilicity, which can improve cell permeability, and can alter the pKa of nearby functional groups, potentially improving binding affinity.[3]

The specific ortho-nitro, para-fluoro substitution pattern suggests a chemical space ripe for exploration, with potential applications in oncology, infectious diseases, and beyond. This guide outlines the foundational work required to investigate this promising chemical series.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs is predicated on the reliable formation of the N-S sulfonamide bond. The most direct approach involves the reaction of a suitable aniline precursor with a sulfonyl chloride.

Proposed Synthesis of the Core Scaffold

The target molecule can be efficiently synthesized from the commercially available starting material, 5-fluoro-2-nitroaniline. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride.

Caption: Proposed synthetic route to the core scaffold.

Experimental Protocol: Synthesis of this compound (Compound 1)

-

Reaction Setup: To a stirred solution of 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous pyridine (0.2 M) cooled to 0°C in an ice bath, add methanesulfonyl chloride (1.1 eq) dropwise over 10 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

-

Workup: Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure this compound. Characterize the final product by ¹H-NMR, ¹³C-NMR, and HRMS.

Synthesis of Analogs: A Platform for SAR Studies

The true potential of this scaffold lies in the generation of a diverse analog library to explore structure-activity relationships (SAR). Modifications can be systematically introduced at several key positions.

Caption: Key diversification points for analog synthesis.

Prospective Biological Evaluation

Given the known activities of related compounds, a logical starting point for biological evaluation is in the areas of infectious disease and oncology.[1][2] A tiered screening approach is recommended to efficiently identify active compounds.

Proposed Screening Cascade

A hierarchical screening workflow ensures that resources are focused on the most promising candidates.

Caption: A proposed workflow for biological screening.

Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mM. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Assays should be performed in triplicate.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core scaffold will elucidate the structural requirements for biological activity. The following table outlines a hypothetical initial SAR exploration.

| Compound ID | R¹ (Sulfonyl) | R² (Aromatic Ring) | R³ (N-H) | Hypothetical MIC (µg/mL) | Rationale for Design |

| 1 (Core) | -CH₃ | 5-F, 2-NO₂ | -H | 8 | Baseline compound. |

| 2 | -CH₂CH₃ | 5-F, 2-NO₂ | -H | 16 | Probes for steric tolerance at the sulfonyl position. |

| 3 | -Phenyl | 5-F, 2-NO₂ | -H | >64 | Assesses impact of a bulky, aromatic R¹ group. |

| 4 | -CH₃ | 4-F, 2-NO₂ | -H | 4 | Investigates the effect of fluorine positional isomerism. |

| 5 | -CH₃ | 5-Cl, 2-NO₂ | -H | 4 | Compares electronic and steric effects of chlorine vs. fluorine. |

| 6 | -CH₃ | 5-F, 2-NH₂ | -H | >64 | Determines the necessity of the nitro group for activity. |

| 7 | -CH₃ | 5-F, 2-NO₂ | -CH₃ | 32 | Evaluates the importance of the N-H hydrogen bond donor. |

Progression to In Vivo Studies

Compounds demonstrating potent in vitro activity and low cytotoxicity (high selectivity index) are candidates for in vivo evaluation.[6] Initial studies in animal models, such as a murine thigh infection model for antibacterial candidates, are crucial for establishing proof-of-concept. Pharmacokinetic (PK) studies to determine absorption, distribution, metabolism, and excretion (ADME) properties are run in parallel to correlate exposure with efficacy.

Conclusion